Tensidol B

Description

Structure

3D Structure

Properties

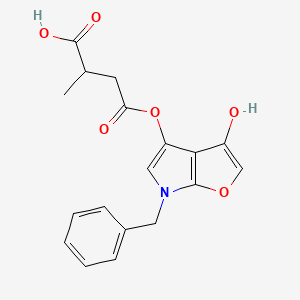

Molecular Formula |

C18H17NO6 |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

4-(6-benzyl-3-hydroxyfuro[2,3-b]pyrrol-4-yl)oxy-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C18H17NO6/c1-11(18(22)23)7-15(21)25-14-9-19(8-12-5-3-2-4-6-12)17-16(14)13(20)10-24-17/h2-6,9-11,20H,7-8H2,1H3,(H,22,23) |

InChI Key |

LDZBUYXPAQBTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC1=CN(C2=C1C(=CO2)O)CC3=CC=CC=C3)C(=O)O |

Synonyms |

tensidol B |

Origin of Product |

United States |

Biological Origin and Isolation Methodologies

Fungal Producer Strains and Their Environmental Niches

Tensidol B is a secondary metabolite produced by various filamentous fungi. Its discovery and subsequent isolation have been linked to several species within the Aspergillus section Nigri, a group of black-spored fungi known for their metabolic diversity.

Aspergillus niger Strains (e.g., FKI-2342)

Aspergillus niger is a ubiquitous saprophytic fungus found in a wide range of environments, most commonly in soil and on decaying organic matter. The strain FKI-2342, in particular, has been identified as a producer of this compound nih.govnih.govdntb.gov.ua. This strain was isolated from a soil sample, highlighting the role of terrestrial environments as a reservoir for fungi with unique metabolic capabilities. A. niger is well-known for its industrial applications, including the production of citric acid and various enzymes, and its ability to synthesize compounds like this compound further underscores its biochemical versatility researchgate.net. The production of this compound by A. niger FKI-2342 was discovered during screening for new bioactive compounds nih.govnih.gov.

Aspergillus tubingensis Strains (e.g., AN103)

Aspergillus tubingensis, another member of the black aspergilli, is also a known producer of this compound researchgate.netresearchgate.net. The strain AN103 was isolated as an endophyte from the fresh tree branches of an apple plant (Malus domestica) in the Volga region of Saratov, Russian Federation researchgate.netresearchgate.net. Endophytic fungi reside within the tissues of living plants without causing any apparent disease. This symbiotic relationship can lead to the production of unique secondary metabolites that may play a role in protecting the host plant from pathogens researchgate.net. The isolation of a this compound-producing strain from an endophytic niche suggests that the compound may have ecological significance in plant-fungus interactions researchgate.net.

Aspergillus brasiliensis Strains

Aspergillus brasiliensis is closely related to A. niger and has also been found to produce Tensidol A and B. This species has been isolated from diverse environmental sources, including soil from Brazil, Australia, the USA, and The Netherlands, as well as from grape berries in Portugal dntb.gov.ua. The shared capability of producing this compound among A. niger, A. tubingensis, and A. brasiliensis points to a common metabolic pathway within this group of fungi dntb.gov.uaresearchgate.net.

Endophytic Fungi (e.g., Aspergillus sp. AP5 from Phragmites australis)

Further emphasizing the role of endophytic fungi as sources of this compound, the strain Aspergillus sp. AP5 was isolated from the leaves of the common reed, Phragmites australis mdpi.comnih.gov. This discovery broadens the known ecological niches of this compound-producing fungi beyond soil and into the internal tissues of wetland plants mdpi.com. The production of bioactive compounds by endophytes like AP5 is a subject of ongoing research, with potential implications for drug discovery and understanding fungal ecology mdpi.comnih.gov.

| Strain Example | Fungal Species | Environmental Niche |

| FKI-2342 | Aspergillus niger | Soil nih.govnih.gov |

| AN103 | Aspergillus tubingensis | Endophyte in Apple Tree (Malus domestica) researchgate.netresearchgate.net |

| Not Specified | Aspergillus brasiliensis | Soil, Grape Berries dntb.gov.ua |

| AP5 | Aspergillus sp. | Endophyte in Common Reed (Phragmites australis) mdpi.comnih.gov |

Culture Conditions for Optimized Metabolite Production

The production of this compound by fungal strains is highly dependent on the specific culture conditions. Optimization of these parameters is crucial for maximizing the yield of the target metabolite.

For endophytic strains like Aspergillus tubingensis AN103 and Aspergillus sp. AP5, solid-state fermentation on a rice medium has proven effective. The general procedure involves inoculating sterilized rice with the fungal strain and incubating it for a period of several days to weeks at a controlled temperature, typically around 28°C researchgate.netresearchgate.netmdpi.com. For instance, the cultivation of Aspergillus sp. AP5 involved incubation on a rice medium supplemented with 50% seawater for 15 days at 28°C mdpi.com.

While specific optimization studies for this compound are not extensively detailed in the provided results, general knowledge of Aspergillus fermentation suggests that factors such as pH, temperature, aeration, and the composition of the nutrient medium are critical. Studies on other metabolites from Aspergillus niger have shown that maximum production can be achieved by carefully controlling parameters like incubation time, temperature (typically 28-30°C), and initial pH of the medium (often in the acidic to neutral range) nih.govnih.govmdpi.com. Carbon and nitrogen sources in the culture medium also play a significant role in influencing secondary metabolite production researchgate.net.

| Parameter | Optimized Condition | Fungal Strain/Genus |

| Fermentation Type | Solid-State Fermentation | Aspergillus tubingensis, Aspergillus sp. researchgate.netresearchgate.net |

| Substrate | Rice Medium | Aspergillus tubingensis, Aspergillus sp. researchgate.netresearchgate.netmdpi.com |

| Temperature | ~28°C | Aspergillus sp. AP5 mdpi.com |

| Incubation Time | 15 days | Aspergillus sp. AP5 mdpi.com |

| pH | 4.0 - 5.5 | Aspergillus niger (General) nih.govnih.gov |

Extraction and Purification Techniques for this compound

The isolation of this compound from fungal cultures involves a multi-step process of extraction and purification.

Extraction: The initial step is typically solvent extraction from the culture broth or the solid fermentation medium nih.gov. Common solvents used for this purpose include ethyl acetate (EtOAc) and chloroform (CHCl₃) researchgate.netresearchgate.net. The fungal culture is soaked in the solvent, which dissolves the secondary metabolites, including this compound. This mixture is then filtered to separate the biomass from the solvent extract researchgate.net. The resulting crude extract is then concentrated under reduced pressure, often using a rotary evaporator, to remove the solvent and yield a concentrated residue containing a mixture of compounds microbiologyjournal.orgosti.gov.

Purification: The crude extract undergoes several stages of chromatographic purification to isolate this compound.

Column Chromatography: A common first step is silica (B1680970) gel column chromatography nih.govresearchgate.net. The crude extract is loaded onto a column packed with silica gel, and different solvents or solvent mixtures are passed through the column to separate the compounds based on their polarity.

Size-Exclusion Chromatography: Further purification can be achieved using techniques like Sephadex LH-20 column chromatography, which separates molecules based on their size researchgate.net.

High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.net. This technique provides high resolution, allowing for the isolation of pure this compound from the remaining impurities. Reversed-phase HPLC is frequently used for this purpose google.com.

The purity and structure of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.gov.

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Use of solvents like ethyl acetate to extract metabolites from the fungal culture broth nih.govresearchgate.net. |

| 2. Concentration | Rotary Evaporation | Removal of the solvent to obtain a concentrated crude extract osti.gov. |

| 3. Initial Purification | Silica Gel Column Chromatography | Separation of compounds based on polarity nih.govresearchgate.net. |

| 4. Intermediate Purification | Sephadex LH-20 Chromatography | Separation of molecules based on size researchgate.net. |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation to yield the pure compound nih.govresearchgate.net. |

Solvent Extraction Protocols (e.g., EtOAc extract)

The initial step in isolating this compound from the fungal culture involves solvent extraction. The culture broth of Aspergillus niger FKI-2342 is the starting material from which the compound is extracted. nih.gov Ethyl acetate (EtOAc) is a commonly used solvent for this purpose.

In a typical procedure, the fungal culture is macerated with ethyl acetate. This process is often repeated multiple times to ensure the efficient transfer of the secondary metabolites from the aqueous culture medium and fungal biomass into the organic solvent. The resulting ethyl acetate fractions are then combined. This crude extract contains a mixture of various compounds produced by the fungus, including this compound. The solvent is then evaporated under reduced pressure to yield a concentrated extract, which is then ready for further purification.

Chromatographic Separation Methods (e.g., Silica Gel, HPLC)

Following solvent extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other metabolites.

Silica Gel Column Chromatography:

The concentrated ethyl acetate extract is first subjected to silica gel column chromatography. This technique separates compounds based on their polarity. The extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (known as the mobile phase) is passed through the column. Compounds with different polarities travel through the column at different rates, allowing for their separation. For the separation of compounds from Aspergillus niger extracts, various solvent systems can be employed, often in a gradient, starting with a non-polar solvent and gradually increasing the polarity. Common mobile phase components include n-hexane, ethyl acetate, and methanol.

High-Performance Liquid Chromatography (HPLC):

After initial separation by silica gel chromatography, fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC). This is a high-resolution separation technique that provides a finer degree of purification.

For the purification of this compound and its analogue, Tensidol A, a reversed-phase HPLC approach is utilized. A study on the purification of these compounds from Aspergillus tubingensis employed a reversed-phase ODS (octadecylsilane) column. The separation was achieved using a gradient elution system with water and acetonitrile as the mobile phases. The process was monitored at various ultraviolet (UV) wavelengths, including 235, 254, 280, and 340 nm, to detect the compounds as they elute from the column. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-phase ODS |

| Mobile Phase | Water and Acetonitrile (gradient) |

| Detection Wavelengths | 235, 254, 280, 340 nm |

Biosynthetic Pathways and Genetic Regulation

Identification of Biosynthetic Gene Clusters (BGCs)

Fungal genomes are rich sources of novel secondary metabolites, with the genes responsible for their biosynthesis typically co-localized into discrete biosynthetic gene clusters (BGCs). nih.govwikipedia.org These clusters often contain multiple genes that collectively contribute to the synthesis of a specific metabolite, with their definition often based on the class of the backbone enzyme involved, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). nih.gov Despite the abundance of BGCs identified through genomic analysis, a significant portion of their cognate secondary metabolite products remain uncharacterized under standard laboratory conditions, presenting a challenge for natural product discovery. nih.govwikipedia.org

Role of Specific Transcription Factors in Biosynthesis (e.g., NRRL3_04231)

Transcription factors play a pivotal role in regulating gene expression within BGCs, thereby controlling secondary metabolite production. The transcription factor NRRL3_04231 has been identified as a key regulator in Tensidol B biosynthesis. nih.govwikipedia.org Its overexpression directly leads to a substantial increase in this compound output, demonstrating its positive regulatory role. nih.gov This regulatory mechanism aligns with the canonical understanding of BGC regulation in fungal species, where co-localized TFs are responsible for activating the expression of genes within the biosynthetic cluster. nih.gov

Enzymatic Steps and Intermediate Compounds in Furopyrrol Biosynthesis

This compound is classified as a furopyrrol, characterized by its 6-benzyl-6H-furo[2,3-b]pyrrole core structure. wikipedia.orgfishersci.caontosight.ainih.govnih.gov The general biosynthesis of secondary metabolites, including this compound, involves a series of enzyme-catalyzed reactions that convert simpler precursor molecules, such as amino acids or sugars, into intermediate compounds. nih.gov These intermediates then undergo further modifications, including hydroxylation, methylation, oxidation, reduction, and glycosylation, before being assembled into the final complex molecule. nih.gov While the broad enzymatic steps typical for secondary metabolite synthesis are understood, specific detailed enzymatic steps and the precise intermediate compounds involved in the direct formation of the furopyrrol skeleton of this compound, beyond its classification and general precursors like acetyl-CoA, malonyl-CoA, and L-Serine, are not explicitly elucidated in the provided research findings. ontosight.ainih.gov

Regulatory Mechanisms of this compound Production

The biosynthesis of this compound is subject to a sophisticated regulatory network involving both transcriptional and post-transcriptional control mechanisms. nih.gov This regulation is highly responsive to various internal and external cues, including environmental conditions, nutrient availability, and cellular signaling pathways. nih.gov

Positive Regulation of Biosynthetic Process

The primary positive regulatory mechanism identified for this compound biosynthesis is the action of the transcription factor NRRL3_04231. As detailed previously, its overexpression directly enhances the production rate of this compound, signifying its role as a positive regulator. nih.gov The concept of "positive regulation of this compound biosynthetic process" is a recognized Gene Ontology term (GO:1900712), reflecting this activating control. wikipedia.orgwikipedia.orgfumizol.hulipidmaps.org Furthermore, in Aspergillus niger, the production of this compound has been observed to be closely associated with specific developmental stages, particularly conidium formation or maturation, appearing concurrently with melanization and the commitment to conidiation. fishersci.ca This suggests a link between fungal development and the positive regulation of this compound production.

Negative Regulation of Biosynthetic Process

While the precise molecular mechanisms have not been extensively detailed in the current literature, the existence of "negative regulation of this compound biosynthetic process" is recognized as a Gene Ontology term (GO:1900711). wikipedia.orghmdb.cametabolomicsworkbench.orglipidmaps.org This implies that specific cellular processes or environmental factors can actively inhibit or reduce the frequency, rate, or extent of this compound biosynthesis. Further research is needed to identify the specific genes, proteins, and conditions that exert negative control over this biosynthetic pathway.

Structural Characterization and Chemical Revisions

Initial Structural Elucidation of Tensidol B

This compound was first identified alongside Tensidol A from Aspergillus niger FKI-2342 through a process involving solvent extraction, silica (B1680970) gel column chromatography, and high-performance liquid chromatography (HPLC) nih.govwikipedia.org. The initial structural elucidation proposed this compound as a novel furopyrrol derivative, sharing a common 6-benzyl-6H-furo[2,3-b]pyrrole skeleton with Tensidol A nih.govwikipedia.org.

The molecular formula of this compound was determined to be C₁₈H₁₇NO₆ based on high-resolution fast atom bombardment mass spectrometry (HRFAB-MS) measurements nih.gov. Early structural assignments relied heavily on nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR analyses, supported by heteronuclear multiple-bond correlation (HMBC) experiments nih.gov. These initial spectroscopic investigations suggested the presence of a specific "partial structure III" within this compound, which was believed to be linked to the C-4 position of the furopyrrol core via an oxygen atom nih.gov.

Comparative Structural Analysis with Related Compounds (e.g., Tensidol A)

A comparative analysis was crucial during the initial characterization of this compound, particularly in relation to Tensidol A, which was isolated concurrently. Tensidol A was determined to have a molecular formula of C₁₃H₁₁NO₃ nih.gov. Structurally, this compound was noted to be larger than Tensidol A by a C₅H₆O₃ moiety nih.gov. Despite this difference in size and additional functional groups, both compounds were initially assigned the common 6-benzyl-6H-furo[2,3-b]pyrrole skeleton nih.govwikipedia.org.

Key spectroscopic differences provided insights into their distinct features. For instance, the chemical shift of the C-4 carbon in this compound was observed at δ 161.2 in the ¹³C NMR spectrum, which was at a higher field compared to the corresponding C-4 chemical shift in Tensidol A (δ 164.3) nih.gov. This difference in chemical shift supported the hypothesis that the additional C₅H₆O₃ partial structure in this compound was attached to the C-4 position through an oxygen linkage nih.gov.

Reappraisal and Revision of Proposed Structures

Subsequent research led to a significant reappraisal and revision of the initially proposed furopyrrol structures for both Tensidol A and this compound. It was determined that the original assignments were incorrect, and the true structures corresponded to 2-benzyl-4H-pyran-4-ones. Specifically, the revised structure of this compound was identified as Pestalamide A nih.gov.

This structural revision was prompted by the observation that the ¹H and ¹³C NMR data reported for the furopyrrol-containing tensidols were indistinguishable from the data reported for known 2-benzyl-4H-pyran-4-ones, namely carbonarone A and pestalamide A. The discrepancy indicated a strikingly different interpretation of the spectroscopic data in the initial elucidation. The comprehensive reappraisal involved a multi-faceted approach, including advanced NMR spectroscopy, ab initio carbon chemical shift calculations, and ultimately, total synthesis to confirm the revised structures. This rigorous process was essential in correcting the misassigned furopyrrol skeleton to the more accurate 2-benzyl-4H-pyran-4-one framework.

Spectroscopic Techniques in Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques have been indispensable in both the initial elucidation and the subsequent revision of this compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR played a central role in both phases of structural determination.

¹H and ¹³C NMR: These fundamental techniques provided crucial information on the number and types of protons and carbons, as well as their chemical environments within the molecule nih.gov.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectra: DEPT experiments were utilized to classify carbon signals into methyl, methylene, methine, and quaternary carbons, aiding in the assignment of the molecular skeleton nih.gov.

HMBC (Heteronuclear Multiple-Bond Correlation) Experiments: HMBC correlations were vital for establishing connectivity between non-directly bonded protons and carbons, which was critical for confirming partial structures and their linkages in both the initial and revised structures nih.gov.

COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence): While not explicitly detailed for this compound in every step, these 2D NMR techniques are commonly employed in natural product structure elucidation to determine proton-proton couplings (COSY) and direct carbon-proton connectivities (HSQC), providing comprehensive structural insights.

Ab initio Carbon Chemical Shift Calculations: In the context of structural revision, theoretical calculations of carbon chemical shifts were employed to compare predicted shifts for proposed structures with experimental data, providing strong evidence for the reassignment of the Tensidol structures.

Mass Spectrometry (MS): Mass spectrometry provided essential information regarding the molecular weight and formula of this compound.

HRFAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry): This technique was used to precisely determine the molecular formula of Tensidol A, and by extension, contributed to understanding the molecular composition of this compound nih.gov.

ESIMS (Electrospray Ionization Mass Spectrometry): ESIMS confirmed the molecular formula of this compound as C₁₈H₁₇NO₆, showing a positive ion signal at m/z 344 [M + H]⁺ wikipedia.org.

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): HRESIMS data, particularly the observation of even-mass quasi-molecular ions, played a role in the later structural reappraisal, helping to reconcile inconsistencies with the initial furopyrrol assignment.

Other Spectroscopic Techniques: In addition to NMR and MS, ultraviolet (UV) and infrared (IR) spectroscopy were also employed during the initial characterization to provide further insights into the chromophores and functional groups present in this compound nih.gov.

Biological Activities and Bioactivity Profiling Non Clinical Investigations

Antifungal Activities

Tensidol B exhibits notable antifungal properties, both by potentiating the activity of existing antifungal agents and through direct efficacy against various pathogenic fungi.

Potentiation of Azole Antifungals (e.g., Miconazole)

This compound has been shown to potentiate the activity of azole antifungals, specifically miconazole (B906), against Candida albicans researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net. This potentiation indicates a synergistic effect, where this compound enhances the effectiveness of miconazole, potentially lowering the required dosage of the azole antifungal. One study reported that this compound potentiated miconazole activity against C. albicans in a dose-dependent manner researchgate.net.

Direct Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Pyricularia oryzae)

This compound demonstrates direct antifungal efficacy against certain pathogenic fungi. It has been reported to have broad-spectrum antifungal activity mdpi.com. While it potentiates miconazole against Candida albicans, it has also shown direct, moderate antimicrobial activity against Pyricularia oryzae researchgate.netnih.govresearchgate.netcanada.caresearchgate.net.

Antibacterial Activities

This compound also possesses antibacterial activities against a range of bacterial strains, including both Gram-positive and some Gram-negative bacteria.

Inhibition of Gram-Positive Bacteria (e.g., Brevibacterium halotolerans, Bacillus methylotrophicus, Staphylococcus aureus)

This compound has demonstrated inhibitory effects against several Gram-positive bacteria. Specifically, it has been found to inhibit the growth of Brevibacterium halotolerans and Bacillus methylotrophicus, which are known plant pathogens researchgate.netresearchgate.net. Research indicates that this compound exhibits moderate antibacterial activity against Staphylococcus aureus researchgate.netmdpi.com.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Select Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Brevibacterium halotolerans | 16 | researchgate.net |

| Bacillus methylotrophicus | 32 | researchgate.net |

| Staphylococcus aureus | Moderate | researchgate.netmdpi.com |

Activity Against Other Bacterial Strains (e.g., E. coli, Klebsiella sp.)

Beyond Gram-positive bacteria, this compound has shown activity against certain Gram-negative strains. The crude extract containing this compound from Aspergillus sp. AP5 displayed pronounced antibacterial properties against Escherichia coli and Klebsiella sp., with inhibition ratios of 61.23% and 51.16%, respectively mdpi.com.

Table 2: Inhibition Ratios of Aspergillus sp. AP5 Extract (containing this compound) Against Select Bacterial Strains

| Bacterial Strain | Inhibition Ratio (%) | Reference |

| Escherichia coli | 61.23 | mdpi.com |

| Klebsiella sp. | 51.16 | mdpi.com |

Anti-Biofilm Activities

This compound, as part of crude extracts from Aspergillus species, has demonstrated significant anti-biofilm activities. An Aspergillus sp. AP5 crude extract, which contains this compound, showed significant anti-biofilm activity against Staphylococcus aureus, with a biofilm inhibitory effect of up to 80.035% researchgate.netmdpi.comnih.gov. Additionally, this extract reduced the biofilm formation of Pseudomonas aeruginosa by 54.41% mdpi.comnih.gov.

Table 3: Biofilm Inhibition by Aspergillus sp. AP5 Extract (containing this compound)

| Bacterial Strain | Biofilm Inhibition (%) | Reference |

| Staphylococcus aureus | Up to 80.035 | mdpi.comnih.gov |

| Pseudomonas aeruginosa | 54.41 | mdpi.comnih.gov |

Mechanistic Insights into Bioactivity Non Clinical

Molecular Targets and Pathways of Antifungal Action

Tensidol B has demonstrated antifungal activity, notably as a potentiator of miconazole (B906), a well-known antifungal drug. wikipedia.orgwikipedia.orgwikipedia.org This potentiating effect suggests a mechanism that enhances the efficacy of other antifungal agents, potentially by overcoming resistance mechanisms.

The potentiation of miconazole activity by this compound against Candida albicans suggests a possible role in modulating microbial efflux pumps. wikipedia.orgwikipedia.orgfishersci.no Efflux pumps are a significant mechanism of antimicrobial resistance in microorganisms, actively expelling antimicrobial compounds from the cell, thereby reducing intracellular drug concentrations. bmrb.iofishersci.cafishersci.co.uk Efflux pump inhibitors (EPIs) can restore the susceptibility of pathogens to antimicrobial agents by interfering with these transport systems. bmrb.iofishersci.ca While direct, detailed investigations specifically on this compound's mechanism of efflux pump modulation are not extensively documented, its observed potentiating effect aligns with the known actions of EPIs, which can include downregulation of efflux pump genes, disruption of membrane potential, or direct interaction with transporter proteins. bmrb.iofishersci.co.uk

Research indicates that the antifungal activities of metabolites, including this compound, found in extracts from Aspergillus sp. AP5 may be attributed to the targeting of fungal Cytochrome P450 enzymes, specifically CYP51. wikipedia.orgwikipedia.org Fungal CYP51 (lanosterol 14α-demethylase) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. wikipedia.orgfishersci.cauni.lumims.comciteab.com Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately impairing fungal growth and viability. mims.comciteab.com This enzyme is a well-established target for azole antifungal drugs, highlighting the significance of this compound's proposed mechanism of action. wikipedia.orgfishersci.cauni.lumims.comciteab.com

Molecular Targets and Pathways of Antibacterial Action

This compound also exhibits antibacterial properties, with studies proposing specific molecular targets responsible for these effects.

The antibacterial activities observed from extracts containing this compound are proposed to involve the targeting of bacterial DNA gyrase B (Gyr-B). wikipedia.orgwikipedia.org Bacterial DNA gyrase, a type II topoisomerase, is an indispensable enzyme for bacterial survival, playing crucial roles in DNA replication, transcription, repair, and recombination by introducing negative supercoils into the bacterial chromosome. wikidata.orgmims.com The GyrB subunit of DNA gyrase contains ATP binding sites and facilitates the energy-dependent DNA supercoiling process through ATP hydrolysis. mims.comfishersci.ca Inhibitors of Gyr-B, such as novobiocin, interfere with the ATPase activity of the enzyme, disrupting vital bacterial DNA processes. wikidata.orgfishersci.camims.com The proposed targeting of Gyr-B by this compound positions it as a compound that could interfere with fundamental bacterial cellular machinery.

Cellular Effects in Microorganisms

This compound and extracts containing it have demonstrated direct cellular effects on various microorganisms, manifesting as growth inhibition and antibiofilm activity. This compound has been shown to inhibit the growth of Brevibacterium halotolerans and Bacillus methylotrophicus. nih.gov Furthermore, crude extracts containing this compound exhibited potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella sp., along with anticandidal activity. wikipedia.org Beyond direct growth inhibition, these extracts also displayed significant antibiofilm activity against S. aureus and Pseudomonas aeruginosa. wikipedia.org Biofilm formation is a key virulence factor for many pathogens, contributing to increased resistance to antimicrobial agents.

Table 1: Antimicrobial Activity of this compound and its Containing Extracts

| Microorganism | Observed Effect |

| Brevibacterium halotolerans | Inhibits growth nih.gov |

| Bacillus methylotrophicus | Inhibits growth nih.gov |

| Staphylococcus aureus | Weak antimicrobial activity (MIC 64 μg/mL for ATCC 25922) nih.gov; Potent antibacterial activity (crude extract) wikipedia.org; Significant antibiofilm activity (crude extract) wikipedia.org |

| Escherichia coli | Potent antibacterial activity (crude extract) wikipedia.org |

| Klebsiella sp. | Potent antibacterial activity (crude extract) wikipedia.org |

| Pseudomonas aeruginosa | Low antibacterial activity (crude extract) wikipedia.org; Significant antibiofilm activity (crude extract) wikipedia.org |

| Proteus vulgaris | Low antibacterial activity (crude extract) wikipedia.org |

| Candida albicans | Potentiator of miconazole activity wikipedia.orgwikipedia.orgwikipedia.org |

| Candida sp. | Anticandidal activity (crude extract) wikipedia.org |

Chemical Synthesis and Analog Development for Structure Activity Relationship Studies

Total Synthesis Approaches to Tensidol B

The definitive structural assignment of this compound, particularly its reclassification from a furopyrrole to a 2-benzyl-4H-pyran-4-one (pestalamide A), was significantly supported by total synthesis. researchgate.netnih.gov Initially, this compound was proposed to possess a furopyrrole skeleton. researchgate.netresearchgate.net However, later research indicated that the spectroscopic data attributed to this compound were indistinguishable from those of pestalamide A, a known 2-benzyl-4H-pyran-4-one. researchgate.netnih.gov To resolve this discrepancy and confirm the revised structure, total synthesis was employed. nih.gov For instance, related 2-benzyl-4H-pyran-4-one structures, such as 3-carbomethoxy-6-benzyl-4-pyrone (initially misidentified as JBIR-86), were prepared using modified synthetic procedures, thereby validating the pyranone scaffold. nih.gov This synthetic validation was a critical step in establishing the correct chemical identity of this compound as pestalamide A. researchgate.netnih.gov

Synthetic Protocols for the Furopyrrole Core Structure

While this compound's structure was ultimately revised, it was initially believed to contain a furopyrrole core, a heterocyclic ring system found in various natural products from plants, fungi, and marine organisms. researchgate.netresearchgate.netmedchem-ippas.eu Despite its natural occurrence, the furopyrrole scaffold has been less frequently explored in medicinal chemistry applications. medchem-ippas.eu Research efforts have focused on developing concise synthetic protocols for furopyrroles and other fused heterocycles. medchem-ippas.eu These protocols often involve multi-step reactions designed to construct the fused furan (B31954) and pyrrole (B145914) rings. An example of a synthetic strategy for furopyrroles involves specific reaction schemes that lead to substituted 8H-furo[2,3-b]indole derivatives. medchem-ippas.eu Such methods aim to provide versatile building blocks for drug discovery, even though the furopyrrole structure was ultimately not confirmed for this compound itself.

Design and Synthesis of this compound Analogues

Following the structural revision of this compound to a 2-benzyl-4H-pyran-4-one (pestalamide A), the design and synthesis of analogues have focused on compounds sharing this revised core structure. nih.govacs.org Researchers have explored a variety of 2-benzyl-4H-pyran-4-ones and related 2-benzylpyridin-4(1H)-ones. nih.govacs.org These synthetic analogues are crucial for probing the chemical features responsible for biological activity. The synthesis of these compounds often involves established heterocyclic chemistry routes to construct the pyranone or pyridinone core, followed by functionalization with various substituents, particularly at the benzyl (B1604629) position, to explore their impact on biological properties. nih.gov

Structure-Activity Relationship (SAR) Studies based on Synthetic Compounds

SAR studies based on the synthetic analogues of the revised this compound (2-benzyl-4H-pyran-4-one) have been conducted to understand the structural requirements for their biological activities. nih.govacs.org These studies have shown that a group of synthetic analogues, including various 2-benzyl-4H-pyran-4-ones and 2-benzylpyridin-4(1H)-ones, exhibit weak antifungal activity. nih.govacs.org Specifically, these compounds demonstrated activity against several Candida strains, Aspergillus flavus, and Aspergillus fumigatus. nih.govacs.org

The data below summarizes the key compounds and their reported activities:

| Compound Class (Revised Structure) | Example Compounds | Reported Activity | Reference |

| 2-benzyl-4H-pyran-4-ones | This compound (Pestalamide A), Carbonarone A, JBIR-86, JBIR-87 | Weak antifungal activity against Candida strains, Aspergillus flavus, Aspergillus fumigatus. Potentiation of miconazole (B906) activity against Candida albicans. Moderate antimicrobial activity against Pyricularia oryzae. Inhibition of Brevibacterium halotolerans and Bacillus methylotrophicus. | researchgate.netresearchgate.netnih.govacs.org |

| 2-benzylpyridin-4(1H)-ones | Nygerones A, B, Pestalamide B | Weak antifungal activity against Candida strains, Aspergillus flavus, Aspergillus fumigatus. | nih.govacs.org |

This table illustrates that while the revised structure of this compound and its analogues show some biological activity, the SAR studies indicate that these compounds generally possess weak antifungal properties. nih.govacs.org Further detailed research findings on specific modifications and their quantitative effects on activity would be necessary for a more in-depth SAR analysis.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Target Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (small molecule) when bound to a protein or enzyme (receptor) to form a stable complex mdpi.comslideshare.netresearchgate.netmdpi.com. This method is crucial for understanding ligand-receptor interactions, identifying potential drug targets, and estimating binding affinities mdpi.comresearchgate.netmdpi.com. It involves determining the correct binding pose of a ligand and its binding affinity to aid in hit identification and drug discovery slideshare.net. While molecular docking is a widely employed technique in the study of bioactive compounds mdpi.comresearchgate.netmdpi.com, specific detailed molecular docking simulations focusing on Tensidol B to predict its precise protein targets or binding mechanisms have not been explicitly identified in the available search results. However, molecular docking has been applied to study other natural products and their interactions with various targets mdpi.comresearcherslinks.com. For instance, a study on fumonisin B2, another mycotoxin, utilized molecular docking to understand its preferential binding to an scFv antibody science.gov.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a compound to exhibit a particular biological activity and interact with a specific receptor slideshare.netmdpi.comajchem-a.com. These features are represented in three-dimensional space slideshare.net. Virtual screening, often coupled with pharmacophore modeling, involves computationally sifting through large chemical databases to identify potential lead compounds that match a defined pharmacophore or other desired properties mdpi.comajchem-a.commdpi.comjmpas.com. This approach significantly speeds up the drug discovery process and reduces costs mdpi.comjmpas.com.

In the context of this compound, a neural-networking pharmacophore-based visual screening was employed to predict probable bioactive compounds within an extract from Aspergillus sp. AP5, which included this compound researchgate.netresearchgate.net. This suggests that this compound was considered in a broader in silico screening context, where its potential bioactivity was evaluated based on predicted pharmacophore features researchgate.netresearchgate.net. However, specific details of a dedicated pharmacophore model developed for this compound or extensive virtual screening campaigns using this compound as a query are not detailed in the provided information.

In silico Prediction of Bioactivity Profiles

In silico prediction of bioactivity profiles involves using computational methods to forecast a compound's potential biological activities, pharmacological impacts, modes of action, and even toxicity jmpas.com. This field leverages bioinformatics and cheminformatics to predict various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) patterns jmpas.comresearchgate.net. Such predictions are valuable for early-stage drug discovery, allowing researchers to prioritize promising candidates and reduce experimental costs jmpas.com.

This compound was among the annotated compounds subjected to neural networking and pharmacophore-based prediction software, such as PASS (Prediction of Activity Spectra for Substances), to predict its biological activity spectrum researchgate.netresearchgate.net. This indicates that its potential bioactivity profile has been assessed computationally as part of a larger study on Aspergillus-derived extracts researchgate.netresearchgate.net. However, a comprehensive, dedicated in silico study detailing the full bioactivity profile prediction specifically for this compound, beyond its inclusion in a general screening, is not provided in the search results.

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, often based on ab initio or Density Functional Theory (DFT) methods, are powerful tools for investigating the fundamental electronic and geometric structures of molecules bas.bguit.nomdpi.combeilstein-journals.orgrsc.orgmdpi.com. These calculations can provide detailed insights into molecular characteristics, conformational preferences, spectroscopic properties, and reaction mechanisms bas.bguit.nomdpi.combeilstein-journals.orgrsc.orgrsc.orgresearchgate.net. They allow for the prediction of transition state energies, reaction pathways, and the analysis of energy and charge transfer processes bas.bgrsc.org.

While quantum chemical calculations are routinely applied to understand the properties of various compounds bas.bguit.nomdpi.combeilstein-journals.orgrsc.orgmdpi.comrsc.orgresearchgate.netru.nl, specific quantum chemical calculations (e.g., DFT studies for optimized geometry, electronic structure, or conformational analysis) explicitly performed for this compound are not detailed in the provided search results. It is worth noting that a study mentioned conformational analyses using Spartan'10 and DFT calculations with Gaussian 09 for related compounds, and also indicated that the previously reported structures of Tensidols A and B were found to be incorrect and should be reassigned acs.org. This highlights the importance of such calculations in verifying and refining structural assignments. However, the PubChem entry for this compound still presents the furopyrrol structure nih.gov.

Q & A

Q. What fungal species are known to produce Tensidol B, and what genomic evidence supports their biosynthetic capabilities?

this compound is primarily produced by Aspergillus niger, A. brasiliensis, and A. tubingensis. Comparative genomic analysis using BLASTP identified orthologous biosynthetic gene clusters (BGCs) in these species, with high synteny observed at the BGC locus. These clusters are absent in non-producing Aspergilli (e.g., A. acidus, A. japonicus), as confirmed by phylogenetic analysis .

Q. What analytical methods are recommended for detecting this compound in fungal extracts?

Liquid chromatography-mass spectrometry (LC-MS) is the standard method. This compound is identified via exact mass (m/z = 342.0986) and retention time (rt = 7.98 min), validated against known producers like A. brasiliensis SN26. Three biological replicates are recommended to ensure consistency in peak intensity and metabolite identification .

Q. What structural features define this compound, and how do they correlate with its bioactivity?

this compound is a furopyrrole derivative acylated with a 4-carboxy-2-methylbutanedioic acid group. Its structure enables potentiation of miconazole against Candida albicans, likely through synergistic membrane interactions. The acyl moiety may enhance solubility or target affinity .

Advanced Research Questions

Q. How can researchers experimentally validate the role of a transcription factor (TF) in enhancing this compound production?

Overexpression of Zn₂Cys₆ TFs (e.g., NRRL3_04231 in A. niger) can upregulate BGCs. Methodologically, this involves:

- Constructing TF overexpression strains.

- Culturing in standardized media (e.g., 1% maltose minimal medium).

- Comparing metabolomic profiles (LC-MS) of overexpression vs. parental strains. A 50-fold increase in this compound production was observed in NRRL3_04231 OE strains, with no detection in controls .

Q. How can contradictory findings about this compound production across Aspergillus strains be resolved?

Systematic approaches include:

- Comparative genomics : Screen non-producers (e.g., A. japonicus) for BGC absence using tools like antiSMASH.

- Transcriptomics : Assess BGC gene expression under varied culture conditions.

- Metabolomic profiling : Use high-resolution MS to detect low-abundance metabolites. Discrepancies may arise from epigenetic regulation or missing transporter genes in certain strains .

Q. What strategies optimize this compound yield in laboratory cultures?

Key methodologies:

- TF activation : Overexpress co-localized TFs (e.g., NRRL3_04231) to upregulate BGCs.

- Media optimization : Use carbon-rich substrates (e.g., maltose) to induce secondary metabolism.

- Co-culture experiments : Simulate ecological interactions to trigger cryptic BGC expression. Yield improvements should be validated via triplicate LC-MS runs .

Q. How do regulatory networks influence this compound biosynthesis in Aspergillus spp.?

Transcriptomics of TF overexpression libraries reveals cross-regulatory BGC interactions. For example, transporters (e.g., NRRL3_02188) may remain unregulated despite BGC activation, limiting extracellular metabolite secretion. CRISPR-mediated co-expression of transporters and backbone enzymes could address this .

Methodological Considerations

- Data Validation : Use triplicate biological replicates for LC-MS to account for fungal metabolic variability .

- Ethical Reporting : Disclose negative results (e.g., absence of this compound in parental strains) to avoid publication bias .

- ADMET Profiling : Assess oral bioavailability via Caco-2 permeability assays (values >0.90 indicate high absorption potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.